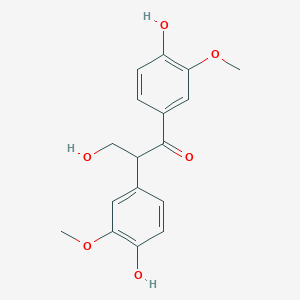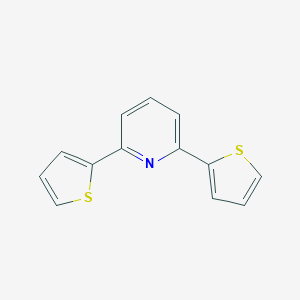
Evofolin B
Vue d'ensemble
Description
Evofolin B is a natural phenylpropanoid compound . It exhibits quinone reductase (QR) inducing activity, with observed CD (concentration required to double induction) values of 16.4 microM .
Molecular Structure Analysis
The molecular formula of this compound is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The structure of this compound includes a phenol group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 565.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.3±3.0 kJ/mol and its flash point is 208.6±23.6 °C . The index of refraction is 1.614 and its molar refractivity is 84.1±0.3 cm3 .Applications De Recherche Scientifique
Études énantiomériques
Evofolin B a été isolé sous forme d'énantiomère à partir des tiges munies de crochets de Uncaria rhynchophylla ainsi que d'autres glycosides de phénylpropanoïdes et de leurs aglycones .
Activité d'induction de la quinone réductase
this compound présente une activité d'induction de la quinone réductase (QR), qui est une mesure de ses propriétés chimiopréventives potentielles .
Activité inhibitrice dans les cellules BV-2
Il a montré une activité inhibitrice avec une CI50 de 22,0 μM dans les cellules BV-2 sans cytotoxicité cellulaire, indiquant des effets anti-inflammatoires ou neuroprotecteurs potentiels .
Safety and Hazards
When handling Evofolin B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
- Evofolin B is derived from the stem bark of Zanthoxylum ailanthoides .
- While specific targets haven’t been extensively studied, we know that it has an inhibitory effect on the superoxide anion produced by human neutrophils in response to formyl-L-methionine-L-leucine-L-phenylalanine/cytochalasin B (fMLP/CB) .
Target of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
It is known to exhibit quinone reductase (QR) inducing activity
Cellular Effects
It is known to have an inhibitory effect on the superoxide anion produced by human neutrophils . This suggests that Evofolin B may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGRGKKZBRZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Evofolin B and where is it found?
A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].
Q2: What are the reported biological activities of this compound?
A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.
Q4: What spectroscopic data is available for the characterization of this compound?
A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.
Q6: What analytical methods are used to quantify this compound?
A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)









![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)


